![molecular formula C23H18N2O4 B2621282 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 314257-84-6](/img/structure/B2621282.png)
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a 1,3-benzodioxol-5-yl group, which is a common moiety in various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a nitroethyl group, and a 1,3-benzodioxol-5-yl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the aromatic rings, which can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the nitro group could influence its reactivity .Applications De Recherche Scientifique
Anticancer Activity
This compound has been studied for its potential anticancer activity. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
3. Selectivity Between Cancer Cells and Normal Cells Data obtained (IC 50 >\u200930 μM) revealed that they exhibited good selectivity between cancer cells and normal cells .
COX Inhibitors
Novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors . The compound 3b showed potent activity against both COX1 and COX2 with IC 50 =\u20091.12 and 1.3 µM, respectively, and its selectivity ratio (0.862) was found to be better than Ketoprofen (0.196) .
Cytotoxic Agents
All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at a higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC 50 value of 219 µM .
Antifungal Activity
Although there is no direct evidence for the antifungal activity of this specific compound, similar compounds with 2,3-Disubstituted-1,3-benzodioxole structures have shown promising antifungal activities .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown anticancer activity by causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-25(27)13-18(16-10-11-20-21(12-16)29-14-28-20)22-17-8-4-5-9-19(17)24-23(22)15-6-2-1-3-7-15/h1-12,18,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKYFOWGLHVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2621200.png)
![1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2621202.png)
![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)
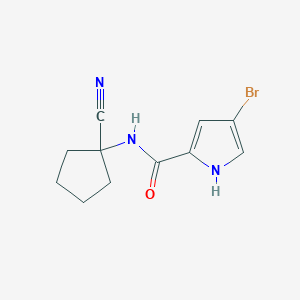
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2621206.png)
![3-(4-Bromophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2621210.png)
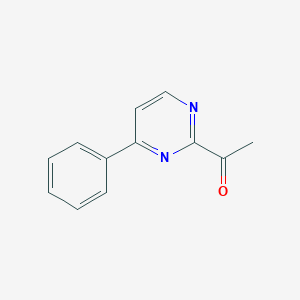
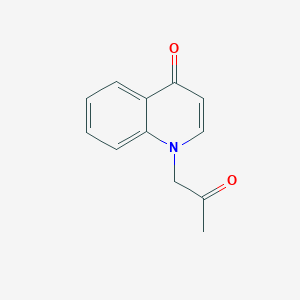
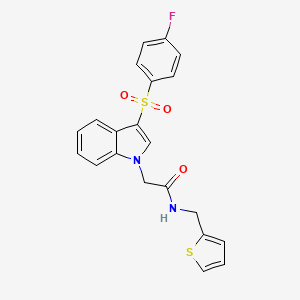
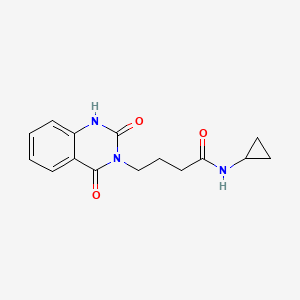
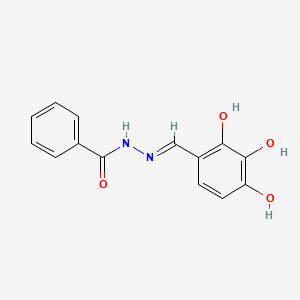

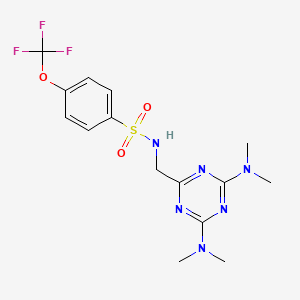
![1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B2621222.png)